Functional Potency at Human GPR61: Cross-Study Comparison with Advanced Analogs
In a cAMP functional assay measuring suppression of GPR61 constitutive activity, Compound 1 exhibits an IC50 of 10–11 nM [1]. More recently developed analogs from the same sulfonamide series show improved potency: Compound 15 demonstrates an IC50 of 6.2 nM, and Compound 23 achieves an IC50 of 4.0 nM . While Compound 1 is less potent than these advanced leads, it retains robust nanomolar activity sufficient for most in vitro applications.
| Evidence Dimension | Functional inhibition of GPR61 constitutive cAMP production |
|---|---|
| Target Compound Data | IC50 = 10–11 nM |
| Comparator Or Baseline | Compound 15: IC50 = 6.2 nM; Compound 23: IC50 = 4.0 nM |
| Quantified Difference | Compound 1 is ~1.6-fold less potent than Compound 15 and ~2.5-fold less potent than Compound 23 |
| Conditions | cAMP assay in GPR61-overexpressing cell lines |
Why This Matters
This establishes Compound 1 as a well-characterized reference tool compound, while Compounds 15 and 23 offer higher potency options for assays requiring maximal target engagement.
- [1] Lees JA, Dias JM, Rajamohan F, Fortin JP, O'Connor R, Kong JX, et al. An inverse agonist of orphan receptor GPR61 acts by a G protein-competitive allosteric mechanism. Nat Commun. 2023 Sep 23;14(1):5938. doi:10.1038/s41467-023-41646-3 View Source
